Asparagine

Catalog No.
S519547
CAS No.
70-47-3
M.F
C4H8N2O3
M. Wt
132.12 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Asparagine

CAS Number

70-47-3

Product Name

Asparagine

IUPAC Name

(2S)-2,4-diamino-4-oxobutanoic acid

Molecular Formula

C4H8N2O3

Molecular Weight

132.12 g/mol

InChI

InChI=1S/C4H8N2O3/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H2,6,7)(H,8,9)/t2-/m0/s1

InChI Key

DCXYFEDJOCDNAF-REOHCLBHSA-N

SMILES

C(C(C(=O)O)N)C(=O)N

Solubility

29400 mg/L (at 25 °C)
29.4 mg/mL at 25 °C
Practically insoluble in methanol, ethanol, ether, benzene. Soluble in acids and alkalies
In water, 2.94X10+4 mg/L at 25 °C
29.4 mg/mL

Synonyms

Asparagine; Altheine; Agedoite; L-Asparagine; NSC 82391; NSC-82391; NSC82391;

Canonical SMILES

C(C(C(=O)[O-])[NH3+])C(=O)N

Isomeric SMILES

C([C@@H](C(=O)[O-])[NH3+])C(=O)N

Description

The exact mass of the compound Asparagine is 132.0535 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 29400 mg/l (at 25 °c)29.4 mg/ml at 25 °cpractically insoluble in methanol, ethanol, ether, benzene. soluble in acids and alkaliesin water, 2.94x10+4 mg/l at 25 °c29.4 mg/ml. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 760099. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Neutral. It belongs to the ontological category of amino acid zwitterion in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Cosmetics -> Antistatic. However, this does not mean our product can be used or applied in the same or a similar way.

Origin and Significance:

Asparagine was the first amino acid isolated, in 1809, by French chemist Nicolas Vauquelin from asparagus, hence its name []. It's found in both plants and animals, and serves as a nitrogen donor in several metabolic pathways []. Researchers study asparagine for its role in protein structure and function, its involvement in nitrogen metabolism, and its potential therapeutic applications [].


Molecular Structure Analysis

Asparagine's structure features a central carbon atom bonded to an amino group (NH2), a carboxyl group (COOH), a hydrogen atom, and a side chain containing an amide group (CONH2) []. This structure classifies asparagine as a polar, uncharged (at physiological pH) aliphatic amino acid []. The presence of the amide group distinguishes it from the related amino acid, aspartic acid.

Key Features:

  • The amino group and carboxyl group participate in peptide bond formation during protein synthesis [].
  • The amide group in the side chain can participate in hydrogen bonding, influencing protein folding and stability [].

Chemical Reactions Analysis

Synthesis:

Asparagine is synthesized in the body from aspartic acid and ammonia by the enzyme asparagine synthetase [].

Aspartic acid + NH3 → Asparagine + H2O

Decomposition:

Asparagine can be deaminated by the enzyme asparaginase, releasing ammonia and aspartic acid [].

Asparagine + H2O → Aspartic acid + NH3

Other Reactions:

Asparagine can also participate in various transamination reactions, transferring its amino group to other keto acids [].

Physical and Chemical Properties

  • Appearance: White crystals [].
  • Molecular Formula: C4H8N2O3
  • Molar Mass: 132.12 g/mol [].
  • Melting Point: 249 °C (decomposes) [].
  • Solubility: Very soluble in water, slightly soluble in ethanol [].
  • Isoelectric Point (pI): 5.08.

In biological systems, asparagine plays several important roles:

  • Protein Synthesis: As a building block for proteins, asparagine contributes to protein structure and function [].
  • Nitrogen Metabolism: Asparagine acts as a carrier of nitrogen between different tissues, facilitating nitrogen transport and utilization [].
  • Cellular Signaling: Asparagine may be involved in cell signaling pathways, although the exact mechanisms are still under investigation [].

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

DryPowder
Solid

Color/Form

Orthorhombic bisphenoidal crystals

XLogP3

-2.8

Exact Mass

132.0535

Density

1.543 g/cu cm at 15/4 °C

LogP

-3.82
-3.82
log Kow = -3.82

Appearance

Solid powder

Melting Point

234-235 °C
Mp 226-227 dec. (slow heat)
234-235°C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

7NG0A2TUHQ

Drug Indication

Used for nutritional supplementation, also for treating dietary shortage or imbalance.

Pharmacology

A non-essential amino acid. Asparagine is critical for the production of the body's proteins, enzymes and muscle tissue. Supplements of this amino acid are claimed to balance nervous system function.
Asparagine is a non-essential amino acid in humans, Asparagine is a beta-amido derivative of aspartic acid and plays an important role in the biosynthesis of glycoproteins and other proteins. A metabolic precursor to aspartate, Asparagine is a nontoxic carrier of residual ammonia to be eliminated from the body. Asparagine acts as diuretic. (NCI04)

Mechanism of Action

Asparagine, a non-essential amino acid is important in the metabolism of toxic ammonia in the body through the action of asparagine synthase which attaches ammonia to aspartic acid in an amidation reaction. Asparagine is also used as a structural component in many proteins.
Iron absorption in rats was evaluated with concurrent administration of each of 10 amino acid solutions and ascorbic acid. Asparagine, glycine, serine and ascorbic acid caused a statistically significant increase in iron absorption, with greatest effects for asparagine and glycine. No correlations were found between absorption increases and stability constants of the amino acid-iron complex.

Vapor Pressure

4.8X10-8 mm Hg at 25 °C (est)

Other CAS

70-47-3
5794-13-8

Wikipedia

Asparagine

Use Classification

Cosmetics -> Antistatic

Methods of Manufacturing

Produced by direct fermentation of carbohydrates
Isolated as a byproduct from the production of potato starch. A simple synthesis of L-asparagine from L-aspartic acid which is esterified to the beta methylester followed by treatment with ammonia.

General Manufacturing Information

All other basic organic chemical manufacturing
Wholesale and retail trade
L-Asparagine: ACTIVE
Non-essential amino acid existing in the D(+) and L(-) isomeric forms as well as the racemic DL mixture. The L(-) asparagine is the most common form.
First isolated from asparagus juice
Studies on model systems of amino acids and sugars have indicated that acrylamide can be generated from asparagine or from amino acids that can produce acrylic acid either directly such as beta-alanine, aspartic acid and carnosine or indirectly such as cysteine and serine. The main pathway specifically involves asparagine and produces acrylamide directly after a sugar-assisted decarboxylation and 1,2-elimination steps and the second non-specific pathway involves the initial formation of acrylic acid from different sources and its subsequent interaction with ammonia to produce acrylamide.
Structural considerations dictate that asparagine alone may be converted thermally into acrylamide through decarboxylation and deamination reactions. However, the main product of the thermal decomposition of asparagine was maleimide, mainly due to the fast intramolecular cyclization reaction that prevents the formation of acrylamide. On the other hand, asparagine, in the presence of reducing sugars, was able to generate acrylamide in addition to maleimide. ...

Dates

Modify: 2023-08-15
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10: Kang SS, Ahn EH, Zhang Z, Liu X, Manfredsson FP, Sandoval IM, Dhakal S, Iuvone PM, Cao X, Ye K. α-Synuclein stimulation of monoamine oxidase-B and legumain protease mediates the pathology of Parkinson's disease. EMBO J. 2018 May 16. pii: e201798878. doi: 10.15252/embj.201798878. [Epub ahead of print] PubMed PMID: 29769405.
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14: Shimura H, Mitsui T, Kira S, Ihara T, Sawada N, Nakagomi H, Miyamoto T, Tsuchiya S, Kanda M, Takeda M. Metabolomic Analysis of Overactive Bladder in Male Patients: Identification of Potential Metabolite Biomarkers. Urology. 2018 May 9. pii: S0090-4295(18)30452-7. doi: 10.1016/j.urology.2018.05.001. [Epub ahead of print] PubMed PMID: 29752971.
15: More AS, Toth RT 4th, Okbazghi SZ, Middaugh CR, Joshi SB, Tolbert TJ, Volkin DB, Weis DD. Impact of Glycosylation on the Local Backbone Flexibility of Well-Defined IgG1-Fc Glycoforms Using Hydrogen Exchange-Mass Spectrometry (HX-MS). J Pharm Sci. 2018 May 8. pii: S0022-3549(18)30266-1. doi: 10.1016/j.xphs.2018.04.026. [Epub ahead of print] PubMed PMID: 29751008.
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17: Kiselev E, Dexheimer TS, Marchand C, Huang SN, Pommier Y. Probing the evolutionary conserved residues Y204, F259, S400 and W590 that shape the catalytic groove of human TDP1 for 3'- and 5'-phosphodiester-DNA bond cleavage. DNA Repair (Amst). 2018 May 2;66-67:64-71. doi: 10.1016/j.dnarep.2018.05.001. [Epub ahead of print] PubMed PMID: 29747024.
18: Zhao T, Li Z, Guo Z, Wang A, Liu Z, Zhao Q, Li Y, McKenzie EA, Diao A. Functional recombinant human Legumain protein expression in Pichia pastoris to enable screening for Legumain small molecule inhibitors. Protein Expr Purif. 2018 May 7;150:12-16. doi: 10.1016/j.pep.2018.05.003. [Epub ahead of print] PubMed PMID: 29746976.
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